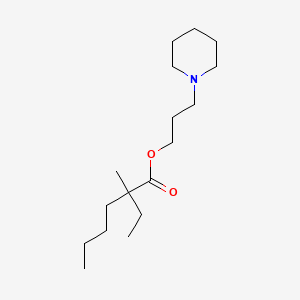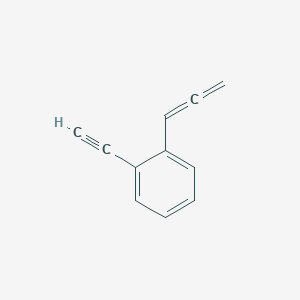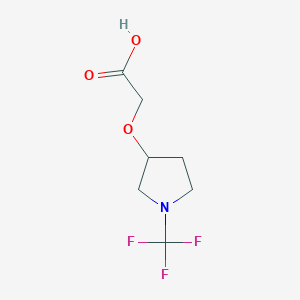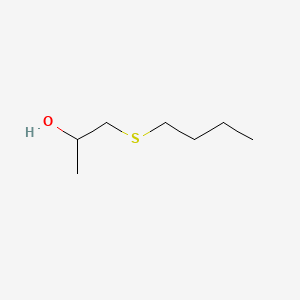
3-(Bromoacetyl)-3-methyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromoacetyl)-3-methyloxolan-2-one: is a chemical compound that belongs to the class of oxolanes. It is characterized by the presence of a bromoacetyl group attached to the oxolane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromoacetyl)-3-methyloxolan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-acetyl-3-methyloxolan-2-one using bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromoacetyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-(Bromoacetyl)-3-methyloxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted oxolane derivatives.
Reduction Reactions: Formation of alcohols or amines.
Oxidation Reactions: Formation of carboxylic acids or ketones.
科学的研究の応用
Chemistry: 3-(Bromoacetyl)-3-methyloxolan-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate for specific enzymes, providing insights into their function.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anticancer properties. Derivatives of this compound are explored as potential drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
作用機序
The mechanism of action of 3-(Bromoacetyl)-3-methyloxolan-2-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biochemical pathways, resulting in the desired biological or chemical effects.
類似化合物との比較
3-(Bromoacetyl)coumarin: Similar in structure but contains a coumarin ring instead of an oxolane ring.
3-(Bromoacetyl)indole: Contains an indole ring, offering different reactivity and applications.
3-(Bromoacetyl)thiophene: Contains a thiophene ring, used in different synthetic and research contexts.
Uniqueness: 3-(Bromoacetyl)-3-methyloxolan-2-one is unique due to its oxolane ring structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
特性
CAS番号 |
60999-29-3 |
|---|---|
分子式 |
C7H9BrO3 |
分子量 |
221.05 g/mol |
IUPAC名 |
3-(2-bromoacetyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C7H9BrO3/c1-7(5(9)4-8)2-3-11-6(7)10/h2-4H2,1H3 |
InChIキー |
FVQLLLNDLLENRK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC1=O)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)





![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
silane](/img/structure/B13949003.png)
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)

![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
